2,3,4,5-Tetrahydro-1,5-benzoxazepine
Overview
Description
2,3,4,5-Tetrahydro-1,5-benzoxazepine is an organic compound with the molecular formula C9H11NO . It is a nitrogen and oxygen-containing seven-membered benzo-fused heterocyclic scaffold . It has been widely described in the literature due to its interesting pharmacological properties .
Synthesis Analysis
The synthesis of 2,3,4,5-Tetrahydro-1,5-benzoxazepine derivatives has been achieved through various methods. For instance, one method involves the alkylation of 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole or its 8,9-dimethyl-substituted analog with 4-chlorobenzyl bromide, 4-chloroacetic acid fluoroanilide, and 4-tert-butylphenacyl bromide in a neutral medium .Molecular Structure Analysis
The molecular structure of 2,3,4,5-Tetrahydro-1,5-benzoxazepine is characterized by a seven-membered benzoxazepine ring with a tetrahydro substitution . The IUPAC name for this compound is 2,3,4,5-tetrahydro-1,5-benzoxazepine .Physical And Chemical Properties Analysis
The molecular weight of 2,3,4,5-Tetrahydro-1,5-benzoxazepine is 149.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are both 149.084063974 g/mol . The topological polar surface area is 21.3 Ų .Scientific Research Applications
Synthesis and Derivative Formation
- 2,3,4,5-Tetrahydro-1,5-benzoxazepine has been used in the synthesis of a range of compounds. For example, it has been converted into 2,3,4,5-tetrahydro-1-benzoxepin-3-amines and related compounds through various chemical reactions (Huckle, Lockhart, & Wright, 1972). Additionally, tetrahydro-1,4-benzoxazepines were cleaved at the N-C(5) bond under the action of activated alkynes, demonstrating their reactivity and potential for diverse chemical transformations (Voskressensky et al., 2013).
Novel Condensation Reactions
- A novel method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives was developed using 2,3,4,5-tetrahydro-1,5-benzoxazepine. This highlights the compound's utility in innovative condensation reactions (Shaabani et al., 2009).
Chemical Transformations for Therapeutic Applications
- Tetrahydro-1,5-benzoxazepines and related compounds have been synthesized for potential therapeutic applications. For example, the synthesis of tetrahydrobenzoxazepine acetals with electron-withdrawing groups demonstrated their potential use as anticancer agents against breast cancer cells [(Díaz-Gavilán et al., 2004)](https://consensusapp/papers/synthesis-tetrahydrobenzoxazepine-acetals-díazgavilán/c9e1d4ada7265727b532be022394b6a2/?utm_source=chatgpt).
Heterocyclic Chemistry and Molecular Structure Studies
- The compound has been a subject of interest in heterocyclic chemistry, with studies focusing on its molecular structure and synthesis pathways. For instance, research on 2,3,4,5-tetrahydro-1,4-benzoxazepines explored their molecular conformations and intermolecular interactions (Blanco et al., 2012).
Catalytic Hydrogenation and Ring Closure
- 2,3,4,5-Tetrahydro-1,5-benzoxazepine has been utilized in catalytic hydrogenation processes and ring closure reactions. This is exemplified by studies involving the synthesis of tetrahydro-tetracyclic-1.5-benzoxazepines through catalytic hydrogenation (Chandrasekhar et al., 2002).
Novel Scaffolds and Anticancer Activity
- Researchers have synthesized novel scaffolds using 2,3,4,5-tetrahydro-1,5-benzoxazepine, demonstrating its versatility in creating compounds with potential anticancer activity (Miki et al., 2002).
Future Directions
Benzoxazepine derivatives, including 2,3,4,5-Tetrahydro-1,5-benzoxazepine, have been widely described in the literature due to their interesting pharmacological properties . They have potential applications in the treatment of various diseases, including neuronal disorders like Alzheimer’s and Parkinson’s disease . Therefore, future research could focus on further exploring these properties and potential therapeutic applications.
properties
IUPAC Name |
2,3,4,5-tetrahydro-1,5-benzoxazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-2,4-5,10H,3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLJXJSMGIOVIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00992153 | |
Record name | 2,3,4,5-Tetrahydro-1,5-benzoxazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00992153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetrahydro-1,5-benzoxazepine | |
CAS RN |
7160-97-6 | |
Record name | 2,3,4,5-Tetrahydro-1,5-benzoxazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00992153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,5-tetrahydro-1,5-benzoxazepine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.